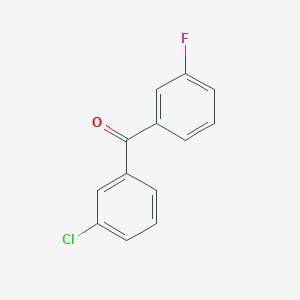

3-Chloro-3'-fluorobenzophenone

Description

BenchChem offers high-quality 3-Chloro-3'-fluorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-3'-fluorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chlorophenyl)-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMZTGGMWKCDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609221 | |

| Record name | (3-Chlorophenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75762-57-1 | |

| Record name | (3-Chlorophenyl)(3-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75762-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chlorophenyl)(3-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-3'-fluorobenzophenone: Properties, Synthesis, and Applications in Modern Research

Introduction

In the landscape of modern chemical synthesis and drug discovery, the utility of a molecule is often defined by its structural features and reactive potential. Halogenated benzophenones have emerged as a class of "privileged scaffolds"—molecular frameworks that can be readily modified to interact with a wide range of biological targets.[1] This guide focuses on 3-Chloro-3'-fluorobenzophenone, a diaryl ketone whose strategic halogenation offers a unique combination of physicochemical properties and synthetic versatility.

The presence of both chlorine and fluorine atoms on the distinct phenyl rings significantly influences the molecule's electronic character, lipophilicity, and metabolic stability.[2] These attributes make it an exceptionally valuable building block for medicinal chemists aiming to develop novel therapeutics. This document provides a comprehensive technical overview of 3-Chloro-3'-fluorobenzophenone, covering its core chemical properties, spectroscopic signature, a validated synthetic protocol with mechanistic insights, and its potential applications as a cornerstone for innovation in research and development.

PART 1: Molecular Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in any experimental setting. 3-Chloro-3'-fluorobenzophenone is identified by the following key descriptors.

| Identifier | Value | Source |

| CAS Number | 75762-57-1 | [3] |

| IUPAC Name | (3-chlorophenyl)-(3-fluorophenyl)methanone | [3] |

| Molecular Formula | C₁₃H₈ClFO | [3] |

| Molecular Weight | 234.65 g/mol | Calculated |

| Canonical SMILES | O=C(C1=CC=CC(F)=C1)C1=CC=CC(Cl)=C1 | [3] |

| InChI Key | SDMZTGGMWKCDDG-UHFFFAOYSA-N | [3] |

The macroscopic properties of the compound dictate its handling, storage, and use in reactions. While extensive experimental data for this specific molecule is not widely published, the following table summarizes known information and provides context based on structurally similar benzophenones.[4]

| Property | Value / Expected Value | Notes |

| Appearance | Expected to be an off-white to yellow crystalline powder. | Based on analogous compounds like 3-Chlorobenzophenone.[4] |

| Melting Point | Not widely reported. Similar compounds melt in the 70-100 °C range. | Experimental determination is required for accurate assessment. |

| Boiling Point | Not reported; expected to be >300 °C at atmospheric pressure. | High boiling point is characteristic of diaryl ketones. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Acetone). | The nonpolar aromatic structure governs its solubility profile. |

PART 2: Spectroscopic Characterization

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. For a researcher synthesizing or using 3-Chloro-3'-fluorobenzophenone, the following spectral features are anticipated:

-

¹H NMR: The spectrum will be complex, showing multiplets in the aromatic region (approx. 7.2-7.8 ppm). The integration of this region should correspond to 8 protons. The specific splitting patterns are influenced by both chloro- and fluoro-substituents.

-

¹³C NMR: The spectrum will display 13 distinct carbon signals. The carbonyl carbon (C=O) will be the most downfield signal, typically appearing around 195 ppm.[5] The carbon atoms bonded to fluorine will exhibit coupling (C-F coupling).

-

¹⁹F NMR: A single resonance is expected, characteristic of the aryl-fluoride environment.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1650-1670 cm⁻¹ is the defining characteristic of the diaryl ketone C=O stretch. Additional bands will be present in the aromatic C-H and C=C regions.

-

Mass Spectrometry (MS): The molecular ion (M⁺) peak will appear at m/z ≈ 234. A prominent M+2 peak, approximately one-third the intensity of the M⁺ peak, will be observed due to the natural isotopic abundance of ³⁷Cl, confirming the presence of a single chlorine atom.

PART 3: Synthesis and Mechanistic Insights

While Friedel-Crafts acylation is a classic method for synthesizing benzophenones, it can lead to isomeric mixtures with halogenated substrates. A more controlled and modern approach involves an organometallic addition to an aldehyde followed by oxidation. The following protocol is adapted from a similar, high-yield procedure for creating unsymmetrical ketones.[6]

Experimental Protocol: One-Pot Synthesis via Organolithium Intermediate

This protocol describes the synthesis from 1-bromo-3-chlorobenzene and 3-fluorobenzaldehyde.

Causality Behind Choices:

-

Organolithium vs. Grignard: n-Butyllithium provides rapid and clean metal-halogen exchange at low temperatures, often with fewer side reactions than Grignard formation for less reactive aryl halides.

-

Low Temperature (-78 °C): This temperature (achieved with a dry ice/acetone bath) is critical to prevent the highly reactive organolithium intermediate from reacting with the solvent (THF) or other electrophiles prematurely.

-

In-situ Oxidation: Using iodine and a base (K₂CO₃) in tert-butanol provides a robust and relatively mild method to oxidize the secondary alcohol formed after the addition step directly to the ketone without requiring isolation of the alcohol intermediate.

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 1-bromo-3-chlorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Formation of Organolithium: The solution is cooled to -78 °C. n-Butyllithium (1.1 eq, typically 1.6 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at this temperature for 30 minutes to ensure complete formation of the 3-chlorophenyllithium reagent.

-

Carbonyl Addition: A solution of 3-fluorobenzaldehyde (1.05 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to stir at -78 °C for 1 hour, then slowly warmed to room temperature.

-

Solvent Removal: The solvent is removed under reduced pressure.

-

Oxidation: To the crude residue, add tert-butanol, iodine (I₂, 1.6 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Reaction Completion: The mixture is heated to reflux and stirred for 3-4 hours, monitoring by TLC until the alcohol intermediate is consumed.

-

Workup and Purification: The reaction is cooled to room temperature and quenched by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. The mixture is extracted three times with dichloromethane (DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Final Purification: The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-Chloro-3'-fluorobenzophenone.

Visualization of the Synthetic Workflow

Caption: One-pot synthesis of 3-Chloro-3'-fluorobenzophenone.

PART 4: Chemical Reactivity and Applications in Drug Discovery

The true value of 3-Chloro-3'-fluorobenzophenone lies in its potential as a versatile intermediate. Its reactivity is centered around the ketone and the two halogenated aromatic rings.

-

Carbonyl Group Reactivity: The ketone can undergo a variety of standard transformations, including reduction to a secondary alcohol (diphenylmethanol derivative), reductive amination to form a diarylmethylamine, or conversion to an oxime. These reactions allow for the introduction of new functional groups and stereocenters.

-

Aromatic Ring Reactivity: The chloro and fluoro substituents provide distinct handles for advanced synthetic modifications. While aryl chlorides are less reactive than bromides or iodides in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), modern catalyst systems have made these transformations more accessible. The fluorine atom is generally inert to these conditions, allowing for selective functionalization at the chlorine position.

The Role of Halogens in Medicinal Chemistry: The inclusion of chlorine and fluorine is a deliberate strategy in drug design.[7]

-

Metabolic Stability: Fluorine, in particular, can block sites of metabolic oxidation by Cytochrome P450 enzymes, increasing the half-life of a drug.

-

Lipophilicity and Permeability: Halogens increase a molecule's lipophilicity (logP), which can enhance its ability to cross cell membranes.

-

Binding Interactions: Both chlorine and fluorine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, which can significantly improve binding affinity and selectivity.

This compound is therefore an ideal starting point for generating a library of diverse molecules for high-throughput screening.

Visualization of the Privileged Scaffold Concept

Caption: Application of the core scaffold to generate diverse compounds.

PART 5: Safety and Handling

As a research chemical, 3-Chloro-3'-fluorobenzophenone must be handled with appropriate precautions.

-

GHS Classification: The compound is classified with the GHS07 pictogram, indicating it is harmful or an irritant.[3]

-

Hazard Statement: H302 - Harmful if swallowed.[3]

-

-

Precautionary Measures:

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

-

Conclusion

3-Chloro-3'-fluorobenzophenone is more than a simple diaryl ketone; it is a strategically designed chemical tool. Its distinct halogenation pattern provides a stable, yet highly versatile, scaffold for synthetic elaboration. The insights into its synthesis and reactivity presented in this guide underscore its utility for researchers in medicinal chemistry, materials science, and organic synthesis. By leveraging this building block, scientists are well-equipped to construct novel molecular architectures, enabling the exploration of new chemical space and the discovery of next-generation therapeutics and functional materials.

References

-

The Royal Society of Chemistry, "Electronic Supplementary Information (ESI) for," The Royal Society of Chemistry, [Link].

-

Rieke Metals, "3-Chloro-3',4,5'-trifluorobenzophenone," Rieke Metals, [Link].

-

Supporting Information, "Supporting Information," pubs.rsc.org, [Link].

-

PubChem, "2-Amino-5-chloro-2'-fluorobenzophenone," PubChem, [Link].

-

PubChem, "3-Chlorobenzotrifluoride," PubChem, [Link].

-

Cheméo, "Chemical Properties of 3-Chloro-4-fluorobenzonitrile (CAS 117482-84-5)," Cheméo, [Link].

-

Oregon State University, "Experimental Chemistry II - Poster Abstracts," Oregon State University, [Link].

-

PubMed Central, "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review," PubMed Central, [Link].

-

RSC Publishing, "Effect of 'magic chlorine' in drug discovery: an in silico approach," RSC Publishing, [Link].

-

PubMed, "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review," PubMed, [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 3-Chlorobenzophenone for synthesis 1016-78-0 [sigmaaldrich.com]

- 5. 3-Chlorobenzophenone(1016-78-0) 13C NMR spectrum [chemicalbook.com]

- 6. 3-chloro-4'-methylbenzophenone synthesis - chemicalbook [chemicalbook.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to 3-Chloro-3'-fluorobenzophenone

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-3'-fluorobenzophenone (CAS No. 75762-57-1), a halogenated diaryl ketone of significant interest to the scientific community. This document delves into its physicochemical properties, established synthetic and purification methodologies, and detailed spectroscopic characterization. Furthermore, it explores the compound's reactivity, its burgeoning applications in medicinal chemistry and organic synthesis, and crucial safety and handling protocols. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this versatile chemical intermediate.

Introduction and Overview

3-Chloro-3'-fluorobenzophenone is a disubstituted aromatic ketone featuring a chlorine atom and a fluorine atom on its two phenyl rings. This unique combination of halogens imparts specific electronic and steric properties that make it a valuable building block in modern organic synthesis. The benzophenone core is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. The presence of chlorine and fluorine can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2]

This guide will provide a holistic view of 3-Chloro-3'-fluorobenzophenone, from its fundamental chemical nature to its potential as a precursor for complex, high-value molecules.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The key properties of 3-Chloro-3'-fluorobenzophenone are summarized in the table below.

| Property | Value | Source |

| CAS Number | 75762-57-1 | [3] |

| Molecular Formula | C₁₃H₈ClFO | [3] |

| Molecular Weight | 234.65 g/mol | [3] |

| IUPAC Name | (3-chlorophenyl)(3-fluorophenyl)methanone | [3] |

| Appearance | White to off-white crystalline powder | Inferred from similar compounds |

| Melting Point | Data not readily available | |

| Boiling Point | Data not readily available | |

| Solubility | Likely soluble in common organic solvents (e.g., DCM, EtOAc, THF); Insoluble in water | Inferred from structure |

Synthesis and Purification

The most common and industrially scalable method for the synthesis of benzophenones is the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the carbonyl group and the aromatic ring.

Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of 3-Chloro-3'-fluorobenzophenone can be envisioned via the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: A schematic representation of the Friedel-Crafts acylation for the synthesis of 3-Chloro-3'-fluorobenzophenone.

Detailed Experimental Protocol

-

Materials: 1-Chloro-3-fluorobenzene, 3-chlorobenzoyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (1M), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄), and ethyl acetate.

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ and anhydrous DCM under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-chlorobenzoyl chloride in anhydrous DCM to the stirred suspension via the dropping funnel.

-

After the addition is complete, add 1-chloro-3-fluorobenzene dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and 1M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude 3-Chloro-3'-fluorobenzophenone can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) due to the coupling of protons with each other and with the fluorine atom.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons in the range of 120-150 ppm.[5] The carbonyl carbon will appear as a singlet further downfield, typically around 195 ppm. The carbon atoms bonded to chlorine and fluorine will show characteristic chemical shifts and coupling constants (for C-F).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

C=O stretch: A strong absorption band around 1660-1690 cm⁻¹.

-

C-Cl stretch: A medium to strong absorption in the fingerprint region, typically around 700-800 cm⁻¹.

-

C-F stretch: A strong absorption band in the range of 1000-1300 cm⁻¹.

-

Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.

-

Aromatic C=C stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Reactivity and Synthetic Applications

3-Chloro-3'-fluorobenzophenone is a versatile intermediate for further chemical transformations.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine and fluorine atoms can potentially undergo nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by other electron-withdrawing groups.[6]

-

Reduction of the Carbonyl Group: The ketone functionality can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This alcohol can then be used in subsequent reactions.

-

Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.

Applications in Drug Discovery and Development

Halogenated benzophenones are of significant interest in medicinal chemistry.[2] The incorporation of chlorine and fluorine can enhance the biological activity and improve the pharmacokinetic profile of drug candidates.[1]

-

Scaffold for Bioactive Molecules: 3-Chloro-3'-fluorobenzophenone can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications. Benzophenone derivatives have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties.

-

Enzyme Inhibitors: The benzophenone scaffold is present in a number of enzyme inhibitors. The specific substitution pattern of 3-Chloro-3'-fluorobenzophenone could be exploited to design selective inhibitors for various enzymes.

Safety, Handling, and Storage

As with any chemical, proper safety precautions must be observed when handling 3-Chloro-3'-fluorobenzophenone.

-

Hazards: This compound may cause skin, eye, and respiratory tract irritation.[7][8] It may be harmful if swallowed or inhaled.[8] The toxicological properties have not been fully investigated.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9] Work in a well-ventilated area or a fume hood.[8]

-

Handling: Avoid breathing dust, fumes, or vapors.[7] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[8][10]

Conclusion

3-Chloro-3'-fluorobenzophenone is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique halogenation pattern provides a platform for the development of novel compounds with tailored properties. This guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and applications, along with essential safety information. It is our hope that this document will serve as a useful resource for scientists and researchers working with this and related compounds.

References

- Benchchem. An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Chloropropiophenone.

- Chem-Impex. 3-Chloro-4-fluoronitrobenzene.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- PMC. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.

- PMC. 3-Chloropropiophenone.

- ChemicalBook. 3-CHLORO-3'-METHYLBENZOPHENONE synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 3-Chloro-5-fluorobenzonitrile as a Chemical Intermediate.

- Google Patents. A kind of synthetic method of the chloro benzophenone of 3 nitro 4.

- Benchchem. Impact of reaction conditions on 4'-Chloro-3'-fluoroacetophenone purity.

- ChemicalBook. 3-Chloro-4-fluorobenzaldehyde(34328-61-5) 1H NMR spectrum.

- Fluorochem. 3-Chloro-3'-fluorobenzophenone.

- PubMed. Applications of Fluorine in Medicinal Chemistry.

- Oregon State University. Experimental Chemistry II.

- Google Patents. Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

- Cole-Parmer. Material Safety Data Sheet - 2-Amino-5-chloro-2'-fluorobenzophenone.

- Chemistry LibreTexts. 3.10: Spectroscopy of Aromatic Compounds.

- ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- PMC. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.

- Cheméo. Chemical Properties of 3-Chloro-4-fluorobenzonitrile (CAS 117482-84-5).

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- SAF-T-DATA. safety data sheet - new 242 macword format msds.

- Sigma-Aldrich. 1-Chloro-3-fluorobenzene 99 625-98-9.

- Jetir.Org. Synthesis, spectroscopic investigations (FT-IR, NMR, UV-Visible) NBO, NLO, antimicrobial and Molecular docking study of 3-(pheny.

- Carl ROTH. Safety Data Sheet.

- Guidechem. 3-NITRO-4-CHLORO-4'-FLUOROBENZOPHENONE 31431-16-0 wiki.

- ChemicalBook. 1-Chloro-3-fluorobenzene(625-98-9) 1H NMR spectrum.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. chemicalds.com [chemicalds.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

3-Chloro-3'-fluorobenzophenone synthesis pathways

An In-Depth Technical Guide to the Synthesis of 3-Chloro-3'-fluorobenzophenone

Executive Summary

3-Chloro-3'-fluorobenzophenone is a dissymmetric diarylketone, a structural motif of significant interest in medicinal chemistry and materials science due to the prevalence of the benzophenone core in numerous biologically active compounds and functional materials.[1] The synthesis of such specifically substituted derivatives requires careful consideration of regioselectivity and reaction conditions. This guide provides a comprehensive technical overview of the primary and alternative synthetic pathways for 3-Chloro-3'-fluorobenzophenone, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of the classical Friedel-Crafts acylation, explore a Grignard reagent-based alternative, and touch upon modern palladium-catalyzed cross-coupling strategies. Each section includes an analysis of causality behind experimental choices, detailed protocols, and a discussion of advantages and limitations to provide a field-proven perspective on its synthesis.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The Friedel-Crafts acylation, first reported in 1877, remains one of the most reliable and direct methods for forming aryl ketones. The reaction is a cornerstone of electrophilic aromatic substitution (EAS) and involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[2][3]

Mechanistic Principles

The reaction mechanism proceeds through two principal stages: the formation of a highly electrophilic acylium ion, followed by its reaction with the nucleophilic aromatic ring.[4]

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates to the halogen of the acyl chloride. This complexation polarizes the carbon-halogen bond, facilitating its cleavage to form a resonance-stabilized acylium ion (R-C≡O⁺).[2] This ion is a potent electrophile.

-

Electrophilic Aromatic Substitution: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[5]

-

Deprotonation and Regeneration: A weak base, usually the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.[4]

Critically, the product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[6] This complex deactivates the product towards further acylation, preventing polysubstitution—a common issue in Friedel-Crafts alkylation.[2] However, it also means that a stoichiometric amount, rather than a catalytic amount, of the Lewis acid is required. The final product is liberated from this complex during an aqueous workup.[6]

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 4. Friedel-Crafts Alkylation and Acylation Reactions ChemTalk [chemistrytalk.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

A Comprehensive Spectroscopic and Synthetic Guide to 3-Chloro-3'-fluorobenzophenone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-3'-fluorobenzophenone is a halogenated aromatic ketone of significant interest in medicinal chemistry and materials science. Its structural motifs are present in various biologically active compounds and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 3-Chloro-3'-fluorobenzophenone, alongside a discussion of its synthesis and the methodologies for acquiring and interpreting its spectral data.

Molecular Structure and Key Features

The structure of 3-Chloro-3'-fluorobenzophenone, with the IUPAC name (3-chlorophenyl)(3-fluorophenyl)methanone and CAS Number 75762-57-1, features two substituted phenyl rings attached to a central carbonyl group.[1] The presence of a chlorine atom on one ring and a fluorine atom on the other, both in the meta position relative to the carbonyl bridge, introduces asymmetry and distinct electronic effects that are reflected in its spectroscopic signatures.

Synthesis of 3-Chloro-3'-fluorobenzophenone

The synthesis of unsymmetrical benzophenones like 3-Chloro-3'-fluorobenzophenone can be approached through several established methods. The two most common and versatile routes are Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.

Friedel-Crafts Acylation

This classic method involves the reaction of an acylating agent with an aromatic substrate in the presence of a Lewis acid catalyst. For the synthesis of 3-Chloro-3'-fluorobenzophenone, one could react 3-chlorobenzoyl chloride with fluorobenzene or, alternatively, 3-fluorobenzoyl chloride with chlorobenzene. The choice of reactants can influence the yield and purity due to the directing effects of the existing substituents. Generally, the acylation of fluorobenzene is known to favor the para-substituted product, but the use of specific catalysts can influence the regioselectivity.[2]

Conceptual Workflow for Friedel-Crafts Acylation:

Caption: Conceptual workflow for the synthesis of 3-Chloro-3'-fluorobenzophenone via Friedel-Crafts acylation.

Suzuki-Miyaura Cross-Coupling

A more modern and often higher-yielding approach is the palladium-catalyzed Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For 3-Chloro-3'-fluorobenzophenone, this could involve the coupling of a 3-chlorophenyl boronic acid with a 3-fluoroaryl halide or vice versa, often in the presence of carbon monoxide to introduce the carbonyl group (carbonylative Suzuki coupling).[3][4] This method offers excellent functional group tolerance and is widely used for the synthesis of complex biaryl ketones.

Spectroscopic Data and Interpretation

Due to the limited availability of experimental spectra in public databases, this guide presents predicted spectroscopic data, which serves as a reliable reference for researchers. The interpretation is based on fundamental principles of spectroscopy and comparison with data from structurally related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 3-Chloro-3'-fluorobenzophenone is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm). The eight aromatic protons are chemically non-equivalent and will exhibit splitting due to coupling with neighboring protons and, for the protons on the fluorinated ring, coupling with the ¹⁹F nucleus.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

| ~ 7.85 | ddd | J ≈ 7.6, 1.6, 1.2 | H-2' or H-6' |

| ~ 7.78 | t | J ≈ 1.8 | H-2 |

| ~ 7.70 | dt | J ≈ 7.8, 1.3 | H-6 |

| ~ 7.55 | ddd | J ≈ 8.0, 2.0, 1.0 | H-4 |

| ~ 7.50 | td | J ≈ 8.0, 5.5 | H-5' |

| ~ 7.42 | t | J ≈ 7.8 | H-5 |

| ~ 7.30 | ddd | J ≈ 8.2, 2.5, 1.0 | H-4' |

| ~ 7.20 | ddd | J ≈ 9.5, 2.5, 1.6 | H-2' or H-6' |

Note: The assignments are tentative and would require 2D NMR experiments for definitive confirmation.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-3'-fluorobenzophenone in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum and reference the TMS signal to 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Thirteen distinct signals are expected, one for each carbon atom. The carbonyl carbon will be the most downfield signal. The carbons attached to the electronegative halogen atoms will also show characteristic shifts, and the carbons on the fluorinated ring will exhibit C-F coupling.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Predicted Chemical Shift (ppm) | Coupling (JCF in Hz) | Assignment |

| ~ 194.5 | - | C=O |

| ~ 162.8 | d, J ≈ 248 | C-3' |

| ~ 138.5 | d, J ≈ 3.0 | C-1' |

| ~ 137.9 | s | C-1 |

| ~ 134.8 | s | C-3 |

| ~ 132.8 | s | C-5 |

| ~ 130.2 | d, J ≈ 8.0 | C-5' |

| ~ 129.9 | s | C-6 |

| ~ 129.7 | s | C-4 |

| ~ 127.8 | s | C-2 |

| ~ 125.4 | d, J ≈ 3.0 | C-6' |

| ~ 120.5 | d, J ≈ 21.0 | C-4' |

| ~ 116.8 | d, J ≈ 22.0 | C-2' |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, or a more concentrated solution (20-50 mg in 0.6 mL CDCl₃) if necessary.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are crucial for quantitative accuracy of all carbon signals, especially quaternary carbons.

-

Data Processing: Process the FID, and reference the spectrum to the solvent signal of CDCl₃ (δ 77.16 ppm).

NMR Analysis Workflow:

Caption: Workflow for obtaining and interpreting the NMR spectra of 3-Chloro-3'-fluorobenzophenone.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The most prominent feature in the IR spectrum of 3-Chloro-3'-fluorobenzophenone will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 1665 | Strong | C=O stretch (conjugated ketone) |

| ~ 1600-1450 | Medium to Strong | Aromatic C=C stretches |

| ~ 1250-1100 | Strong | C-F stretch |

| ~ 800-600 | Strong | C-Cl stretch and C-H out-of-plane bending |

The conjugation of the carbonyl group with the two aromatic rings lowers its stretching frequency compared to a non-conjugated ketone.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of 3-Chloro-3'-fluorobenzophenone with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Data Processing: The resulting spectrum of transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Expected Mass Spectrometric Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of C₁₃H₈ClFO. The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a single chlorine atom.

-

Key Fragment Ions: The fragmentation of benzophenones under EI conditions typically involves cleavage at the carbonyl group. Expected fragment ions include:

-

[M-Cl]⁺

-

[M-F]⁺

-

[C₆H₄ClCO]⁺ (3-chlorobenzoyl cation)

-

[C₆H₄FCO]⁺ (3-fluorobenzoyl cation)

-

[C₆H₄Cl]⁺

-

[C₆H₄F]⁺

-

Experimental Protocol for Mass Spectrometry (Electron Ionization):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic considerations for 3-Chloro-3'-fluorobenzophenone. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The provided information will aid in the confident identification and characterization of this important chemical entity.

References

-

Friis, S. D., T. T. T. Lindhardt, and T. Skrydstrup. "Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions." Organic Letters 16.6 (2014): 1786-1789. [Link]

-

Sandiego State University. "Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls." [Link]

Sources

Biological activity of 3-Chloro-3'-fluorobenzophenone derivatives

An In-Depth Technical Guide to the Biological Activity of 3-Chloro-3'-fluorobenzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. The strategic incorporation of halogen atoms, such as chlorine and fluorine, into the benzophenone framework has been shown to significantly modulate its biological profile, often enhancing potency and selectivity. This technical guide provides a comprehensive overview of the biological activities associated with 3-Chloro-3'-fluorobenzophenone and its derivatives. Drawing upon established principles of medicinal chemistry and structure-activity relationships (SAR) for halogenated benzophenones, this document explores their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. Detailed experimental protocols, data interpretation, and mechanistic insights are provided to empower researchers in the rational design and evaluation of novel therapeutic agents based on this scaffold.

Introduction: The Benzophenone Scaffold in Medicinal Chemistry

Benzophenones are diaryl ketones that serve as a versatile template for the development of bioactive molecules. Their presence in numerous natural products and synthetic compounds with demonstrated therapeutic value underscores their importance in drug discovery.[1] The two aryl rings and the central carbonyl group offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological targets.

The introduction of halogen atoms, a common strategy in medicinal chemistry, can profoundly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological macromolecules.[2] Chlorine and fluorine, in particular, have been extensively utilized to enhance the therapeutic potential of various drug candidates. The unique electronic properties of these halogens can alter the charge distribution within the molecule, influencing its ability to engage in hydrogen bonding, halogen bonding, and other non-covalent interactions with protein targets.

This guide focuses specifically on the 3-Chloro-3'-fluorobenzophenone scaffold, a structure that combines the electronic and steric influences of both a chlorine and a fluorine atom at distinct positions on the two phenyl rings. While direct literature on this exact derivative is nascent, this guide will synthesize data from closely related halogenated benzophenones to provide a predictive framework for its biological potential.

Synthesis of 3-Chloro-3'-fluorobenzophenone Derivatives

The primary synthetic route to 3-Chloro-3'-fluorobenzophenone and its derivatives is the Friedel-Crafts acylation .[3][4] This well-established reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

General Synthetic Protocol: Friedel-Crafts Acylation

-

Reactant Preparation: The synthesis typically involves the reaction of 3-chlorobenzoyl chloride with fluorobenzene, or 3-fluorobenzoyl chloride with chlorobenzene. The choice of reactants can be influenced by the commercial availability and reactivity of the starting materials.

-

Catalyst Selection: A strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is essential to activate the acyl halide.

-

Solvent: A non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) is commonly used.

-

Reaction Conditions: The reaction is typically carried out at low temperatures (0-5 °C) to control the exothermic nature of the reaction and minimize side-product formation. The reaction mixture is stirred for several hours to ensure complete conversion.

-

Work-up and Purification: The reaction is quenched by the addition of dilute hydrochloric acid, followed by extraction of the organic layer. The crude product is then purified using techniques such as column chromatography or recrystallization.

Diagram 1: General Workflow for Friedel-Crafts Acylation

Caption: Workflow for the synthesis of 3-Chloro-3'-fluorobenzophenone.

Anticancer Activity: A Primary Therapeutic Target

Benzophenone derivatives have emerged as a promising class of anticancer agents.[1][5] Their mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Mechanism of Action: Tubulin Polymerization Inhibition

Many benzophenone derivatives exert their cytotoxic effects by binding to the colchicine binding site on β-tubulin.[1] This interaction inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule formation and function leads to arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).

The presence of halogen substituents on the benzophenone scaffold can significantly influence its binding affinity for tubulin. The electronic and steric properties of chlorine and fluorine at the 3 and 3' positions are hypothesized to enhance interactions within the colchicine binding pocket.

Diagram 2: Proposed Mechanism of Anticancer Activity

Caption: Inhibition of tubulin polymerization by benzophenone derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The 3-Chloro-3'-fluorobenzophenone derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (DMSO alone) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting cell viability against compound concentration.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Benzophenone Derivative A | P388 Murine Leukemia | Potent | [3] |

| Benzophenone Derivative B | PC-6 Human Lung Carcinoma | Potent | [3] |

| Halogenated Benzophenone C | SMMC-7721 Hepatocarcinoma | 0.111 | [5] |

| 2-Aminobenzophenone (Chloro-derivative) | Various Cancer Cell Lines | 15.59 - 25.48 | [6] |

Table 1: Representative Cytotoxic Activities of Benzophenone Derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated organic compounds have a long history of use as disinfectants and antiseptics, and benzophenone derivatives have also been investigated for their antimicrobial properties.[7][8][9]

Structure-Activity Relationships in Antimicrobial Benzophenones

The antimicrobial activity of benzophenones is influenced by the nature and position of substituents on the aromatic rings. The presence of halogens, such as chlorine and fluorine, can enhance antibacterial and antifungal activity.[8][10] It is postulated that these substitutions increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are grown in appropriate broth media to a standardized density.

-

Compound Dilution: The 3-Chloro-3'-fluorobenzophenone derivatives are serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for bacteria, 28°C for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

| Compound Class | Microorganism | Activity | Reference |

| Benzophenone fused Azetidinones | Various bacteria and fungi | Good inhibition | [7] |

| Fluorobenzoylthiosemicarbazides | Staphylococcus aureus (MRSA) | MIC: 7.82 - 31.25 µg/mL | [10] |

| Halogenated Chalcones | Staphylococcus aureus | MIC: 31.25 - 125 µg/mL | [8][9] |

Table 2: Representative Antimicrobial Activities of Related Compounds.

Enzyme Inhibition

Benzophenone derivatives have been shown to inhibit a variety of enzymes, suggesting their potential in treating a range of diseases, including diabetes, inflammation, and neurodegenerative disorders.[11][12][13][14]

Target Enzymes and Therapeutic Implications

-

α-Glucosidase: Inhibition of this enzyme can delay carbohydrate digestion and absorption, making it a target for the management of type 2 diabetes.[12][14]

-

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV inhibitors are an established class of drugs for type 2 diabetes.[11]

-

Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs).[13]

-

Prolyl Endopeptidase: This enzyme is implicated in neurological disorders, and its inhibition is a potential therapeutic strategy.[12]

The 3-chloro and 3'-fluoro substituents can play a crucial role in the binding of these derivatives to the active sites of target enzymes, potentially through halogen bonding or by influencing the overall conformation of the molecule.

Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)

-

Enzyme and Substrate Preparation: The target enzyme and its corresponding substrate are prepared in a suitable buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the 3-Chloro-3'-fluorobenzophenone derivative.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Reaction Monitoring: The progress of the reaction is monitored by measuring the formation of the product or the depletion of the substrate over time, typically using a spectrophotometric or fluorometric method.

-

Data Analysis: The initial reaction rates are calculated, and the IC₅₀ value for the inhibitor is determined.

| Enzyme Target | Inhibitor Class | IC₅₀ | Reference |

| α-Glucosidase | Benzophenone O-glycosides | 168.7 ± 13.9 µM | [14] |

| DPP-IV | Benzophenone thiosemicarbazones | 15.0 ± 0.6 µM | [11] |

| COX-1/COX-2 | Benzophenone glucosides | Selective inhibition | [13] |

Table 3: Representative Enzyme Inhibitory Activities of Benzophenone Derivatives.

Conclusion and Future Directions

The 3-Chloro-3'-fluorobenzophenone scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research on related halogenated benzophenones, derivatives of this core structure are anticipated to exhibit significant anticancer, antimicrobial, and enzyme-inhibitory activities. The strategic placement of the chlorine and fluorine atoms is expected to confer favorable pharmacokinetic and pharmacodynamic properties.

Future research should focus on the synthesis of a library of 3-Chloro-3'-fluorobenzophenone derivatives with diverse substitutions on the phenyl rings. Systematic screening of these compounds against a panel of cancer cell lines, microbial strains, and clinically relevant enzymes will be crucial to elucidate their full therapeutic potential and establish detailed structure-activity relationships. Mechanistic studies will be essential to identify the specific molecular targets and pathways modulated by these novel compounds.

References

- Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. PubMed.

- Synthesis and antitumor activity of novel benzophenone deriv

- Anti-glycemic potential of benzophenone thio/semicarbazone derivatives: synthesis, enzyme inhibition and ligand docking studies. PubMed.

- Synthesis and antitumor activity of benzophenone compound.

- Synthesis and bioactivity investigation of benzophenone and its deriv

- Synthesis of 2-Aminobenzophenone Derivatives and Their Anticancer Activity. Taylor & Francis Online.

- Natural polyprenylated benzophenones inhibiting cysteine and serine proteases. ElectronicsAndBooks.

- Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies. arXiv.

- Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregul

- Synthesis and Evaluation of Benzophenone O-glycosides as α-glucosidase Inhibitors. PubMed.

- Synthesis of fluorinated benzophenones and phenylcoumarins. ResearchSpace@UKZN.

- 3-CHLORO-3'-METHYLBENZOPHENONE synthesis. ChemicalBook.

- A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC - NIH.

- Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI.

- Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone.

- Synthesis and bioactivity investigation of benzophenone and its deriv

- A kind of synthetic method of the chloro benzophenone of 3 nitro 4.

- Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. NIH.

- Antimicrobial Activities and Mode of Flavonoid Actions.

- Antimicrobial Activities and Mode of Flavonoid Actions. PMC - NIH.

- Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI.

- Scheme 9: (A) Known biologically active benzophenone derivatives; (B...).

- Antimicrobial Activities of Some Synthetic Flavonoids. IOSR Journal.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Biological activity of 3-(2-benzoxazol-5-yl)

- Structure and biological activity of α-santonin chloro-derivatives.

Sources

- 1. Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-glycemic potential of benzophenone thio/semicarbazone derivatives: synthesis, enzyme inhibition and ligand docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [2310.00947] Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor: In-vitro free radical scavenging, enzyme inhibition, mechanistic, and molecular docking studies [arxiv.org]

- 13. scielo.br [scielo.br]

- 14. Synthesis and evaluation of benzophenone O-glycosides as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic deployment of 3-Chloro-3'-fluorobenzophenone in Modern Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of contemporary chemical synthesis and drug discovery, the strategic selection of foundational scaffolds is paramount. The benzophenone core, a diaryl ketone structure, has long been recognized for its utility. However, the nuanced potential of precisely halogenated derivatives remains a fertile ground for innovation. This guide focuses on a particularly promising, yet underexplored molecule: 3-Chloro-3'-fluorobenzophenone. The strategic placement of a chloro and a fluoro substituent on the distinct phenyl rings creates a molecule with a unique combination of steric and electronic properties. This asymmetric halogenation offers a powerful tool for medicinal chemists to fine-tune molecular interactions and for materials scientists to modulate polymer characteristics. This document serves as a comprehensive technical resource, detailing the synthesis, characterization, and, most importantly, the potential research applications of 3-Chloro-3'-fluorobenzophenone as a pivotal building block in the advancement of science.

Physicochemical Properties and Structural Attributes

The utility of 3-Chloro-3'-fluorobenzophenone as a versatile synthetic intermediate is rooted in its fundamental physicochemical properties. While extensive experimental data for this specific molecule is not widely published, we can infer its characteristics based on the well-understood effects of its constituent functional groups.

| Property | Predicted Value/Information | Source |

| CAS Number | 75762-57-1 | [1] |

| Molecular Formula | C₁₃H₈ClFO | [1] |

| Molecular Weight | 234.65 g/mol | Inferred |

| IUPAC Name | (3-chlorophenyl)(3-fluorophenyl)methanone | [1] |

| Appearance | Predicted to be a white to off-white solid | Inferred |

| Melting Point | Not available in public literature | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, acetone) and insoluble in water | Inferred |

The key structural feature of 3-Chloro-3'-fluorobenzophenone is the presence of two different halogen atoms on separate aromatic rings. The chlorine atom, being larger and more polarizable than fluorine, can engage in different non-covalent interactions, including halogen bonding. The fluorine atom, with its high electronegativity, can significantly influence the electronic distribution within its phenyl ring and participate in hydrogen bonding. This distinct electronic and steric profile makes it an attractive scaffold for creating libraries of compounds with diverse biological activities.

Synthesis of 3-Chloro-3'-fluorobenzophenone: A Methodological Approach

The most established and versatile method for the synthesis of benzophenones is the Friedel-Crafts acylation.[2][3][4][5][6] This electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the aromatic rings and the central carbonyl group. For 3-Chloro-3'-fluorobenzophenone, the logical synthetic pathway involves the acylation of fluorobenzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established methodologies for the synthesis of analogous halogenated benzophenones.[2][5][6]

Reaction Scheme:

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 4. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scribd.com [scribd.com]

The Ubiquitous Scaffold: A Technical Guide to the Discovery and Enduring Legacy of Substituted Benzophenones

Foreword: Beyond a Simple Ketone

The benzophenone scaffold, a deceptively simple diaryl ketone, represents a cornerstone in the edifice of modern medicinal chemistry and material science. Its journey from a laboratory curiosity in the 19th century to a ubiquitous pharmacophore in contemporary drug discovery is a testament to its remarkable chemical versatility and profound biological activity. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the discovery, history, and synthetic evolution of substituted benzophenones. We will delve into the causality behind experimental choices in their synthesis and explore the vast therapeutic landscape they occupy, underpinned by a foundation of rigorous scientific evidence and practical application.

Historical Context: From Obscurity to Prominence

The history of benzophenone begins in 1874, with the work of Carl Graebe at the University of Königsberg.[1] Initially, it was a compound of academic interest, a simple symmetrical ketone. However, its true potential began to unfold with the advent of industrial chemistry. The early 20th century saw its application as a fixative in perfumes and as a photoinitiator in the burgeoning polymer industry.[1][2] These applications, while significant, were but a prelude to the discovery of the profound biological activities of its substituted derivatives. The realization that the benzophenone core is present in numerous naturally occurring molecules with potent biological activities sparked a revolution in its medicinal chemistry exploration.[3]

The Benzophenone Scaffold in Drug Discovery: A Multifaceted Pharmacophore

The strategic placement of various substituents on the two phenyl rings of the benzophenone core allows for the fine-tuning of its physicochemical and pharmacological properties. This has led to the development of a vast arsenal of bioactive molecules targeting a wide array of diseases. The inherent stability and synthetic tractability of the benzophenone scaffold make it an ideal starting point for the generation of diverse chemical libraries.

Anticancer Activity

A significant body of research has focused on the development of substituted benzophenones as anticancer agents. These compounds have been shown to exert their cytotoxic and antiproliferative effects through various mechanisms. For instance, diamino derivatives of benzophenone have been developed as inhibitors of hPin1, an enzyme implicated in prostate cancer, with the most active molecule showing an IC50 value of 5.99 μM.[3] Furthermore, diamide-coupled benzophenone derivatives have demonstrated efficacy against multiple cancer cell lines, including A549, MCF-7, and DLA, with IC50 values in the low micromolar range.[3] More recently, certain synthesized benzophenones have exhibited very strong inhibitory activity against HL-60, A-549, SMMC-7721, and SW480 cells, with IC50 values as low as 0.26 μM.[4]

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of substituted benzophenones has been extensively investigated. The synthesis of benzoate-substituted benzophenones via the Fries rearrangement has yielded compounds with significant anti-inflammatory activity, as evaluated by the rat paw edema inhibition test and cyclooxygenase assay.[3] The substitution pattern on the aryl rings plays a crucial role in determining the potency of these compounds.[3] Additionally, certain benzophenone derivatives have shown promising inhibitory effects against IL-6, a key cytokine in inflammation, with a para-fluoro-substituted compound exhibiting an IC50 value of 0.19 μM.[3]

Neuroprotective Effects and Anti-Alzheimer's Activity

Inspired by the structure of the FDA-approved acetylcholinesterase (AChE) inhibitor donepezil, researchers have synthesized various benzophenone derivatives for the treatment of Alzheimer's disease.[3] These compounds have been shown to inhibit both AChE and butyrylcholinesterase (BChE), with some derivatives displaying IC50 values in the sub-micromolar range for AChE.[3] Further modifications, such as the insertion of peripheral-site interacting functions, have led to the development of dual-function inhibitors that also possess anti-Aβ aggregating capabilities.[3] Fluorinated benzophenone derivatives have also been investigated as multipotent agents targeting both β-secretase (BACE-1) and AChE.[3]

Antimicrobial and Antiparasitic Applications

The benzophenone scaffold has proven to be a valuable template for the development of novel antimicrobial and antiparasitic agents. Benzophenone-tetraamides have been synthesized and evaluated for their activity against various antibiotic-resistant bacteria, with some compounds displaying MIC values of 2.0 mg/L against Staphylococcus aureus.[3] In the realm of antiparasitic research, benzophenone-derived bisphosphonium salts have shown lethal activity against the human protozoan parasite Leishmania.[3] The most potent of these compounds exhibited LC50 values of 1.09 ± 0.14 μM and 0.97 ± 0.01 μM against L. donovani promastigotes and L. pifanoi axenic amastigotes, respectively.[3] Furthermore, a series of 4-substituted benzophenone ethers have demonstrated significant anti-leishmanial activity against Leishmania major promastigotes, with one compound showing an IC50 value of 1.19 μg/ml.[5][6]

Other Therapeutic and Industrial Applications

Beyond the aforementioned areas, substituted benzophenones have found applications as antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors.[5] They are also utilized in sunscreens as UV filters, with oxybenzone and dioxybenzone being common examples.[1][7] Their ability to absorb UV radiation also makes them valuable as UV blockers in plastic packaging to prevent photodegradation.[1] In photochemistry, benzophenone is a widely used photosensitizer.[1] The diverse applications also extend to their use as flavoring agents and perfume fixatives.[2]

Synthetic Strategies: Building the Benzophenone Core

The versatility of the benzophenone scaffold is mirrored by the variety of synthetic methods developed for its construction. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Friedel-Crafts Acylation: A Classic Approach

The Friedel-Crafts acylation is a cornerstone of benzophenone synthesis. This reaction typically involves the acylation of an aromatic substrate with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as aluminum chloride.[1] This method is highly efficient for the synthesis of a wide range of substituted benzophenones.

Experimental Protocol: Synthesis of a Substituted Benzophenone via Friedel-Crafts Acylation

-

Reaction Setup: To a solution of the substituted benzene in a suitable solvent (e.g., dichloromethane), add the appropriate benzoyl chloride.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., AlCl₃) portion-wise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Caption: Friedel-Crafts acylation for benzophenone synthesis.

Grignard Reaction Followed by Oxidation: A Versatile Two-Step Process

An alternative and highly versatile route to substituted benzophenones involves the reaction of a Grignard reagent with a substituted benzaldehyde, followed by oxidation of the resulting diarylmethanol. This method allows for the independent variation of both aryl rings.

Experimental Protocol: Synthesis via Grignard Reaction and Oxidation

-

Grignard Reagent Formation: Prepare the Grignard reagent by reacting an aryl halide with magnesium turnings in anhydrous ether.

-

Addition to Aldehyde: Add a solution of the substituted benzaldehyde in anhydrous ether dropwise to the Grignard reagent at 0 °C.

-

Reaction Quenching and Work-up: After completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer, wash the organic layer, dry, and concentrate to obtain the diarylmethanol.

-

Oxidation: Dissolve the diarylmethanol in a suitable solvent (e.g., acetone) and add an oxidizing agent (e.g., Jones reagent) at 0 °C.

-

Purification: After the reaction is complete, quench with isopropanol, filter, and concentrate. Purify the resulting substituted benzophenone by column chromatography.

Caption: Two-step synthesis of benzophenones.

Etherification of Hydroxybenzophenones: A Key Derivatization Strategy

Many biologically active benzophenones are derivatives of hydroxybenzophenones. The etherification of the hydroxyl group is a common strategy to modulate the compound's properties.

Experimental Protocol: Synthesis of 4-Substituted Benzophenone Ethers

-

Reaction Setup: In a suitable solvent such as dichloromethane, combine 4-hydroxybenzophenone, potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).

-

Alkylating Agent Addition: Add the desired substituted phenacyl halide or aryl/alkyl halide to the reaction mixture.

-

Reflux and Monitoring: Reflux the mixture and monitor the reaction's progress using TLC.

-

Work-up and Purification: Once the reaction is complete, filter the mixture and cool it to induce precipitation. Collect the precipitate by filtration and wash it with hexane to obtain the purified benzophenone ether.[5]

Quantitative Data Summary

The biological activities of various substituted benzophenones are summarized in the table below, highlighting their potential in different therapeutic areas.

| Compound Class | Target/Assay | IC50/MIC/LC50 | Reference |

| Diamino Benzophenone | hPin1 Inhibition | 5.99 μM | [3] |

| Diamide-Coupled Benzophenone | A549, MCF-7, DLA cell lines | 20-23 μM | [3] |

| Synthesized Benzophenone | SMMC-7721 cell line | 0.26 μM | [4] |

| Para-fluoro Benzophenone | IL-6 Inhibition | 0.19 μM | [3] |

| Benzophenone Derivative | Acetylcholinesterase (AChE) | 0.46 ± 0.04 μM | [3] |

| Benzophenone-derived Bisphosphonium Salt | L. donovani promastigotes | 1.09 ± 0.14 μM | [3] |

| 4-Substituted Benzophenone Ether | Leishmania major promastigotes | 1.19 μg/ml | [5] |

| Benzophenone-tetraamide | Staphylococcus aureus | 2.0 mg/L (MIC) | [3] |

Conclusion and Future Perspectives

The journey of substituted benzophenones from their initial discovery to their current status as a privileged scaffold in drug discovery and material science is a compelling narrative of chemical innovation. The ability to systematically modify their structure has enabled the development of compounds with a remarkable diversity of biological activities. Future research will undoubtedly continue to uncover new therapeutic applications for this versatile class of molecules. Advances in synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will pave the way for the design of next-generation benzophenone-based drugs with enhanced potency and selectivity. The enduring legacy of the benzophenone core lies in its simplicity, adaptability, and the profound impact it continues to have across various scientific disciplines.

References

-

Patel, V. R., et al. (2017). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 7(54), 34133-34165. [Link]

-

Wikipedia. (2024). Benzophenone. [Link]

-

Khan, A., & Choudhary, M. I. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Royal Society Open Science, 5(5), 171771. [Link]

-

Kaya, Y., Erçağ, A., & Kaya, K. (2018). Synthesis, characterization and antioxidant activities of dioxomolybdenum(VI) complexes of new Schiff bases derived from substituted benzophenones. Journal of Coordination Chemistry, 71(16-18), 2673-2686. [Link]

-

Therapeutic Goods Administration (TGA). (2024). Safety Review of Benzophenone. [Link]

-

Li, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Scientific Reports, 14(1), 1-10. [Link]

-

International Agency for Research on Cancer. (2013). Benzophenone. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101. [Link]

- CN103524320A - Substituted benzophenone and preparation method thereof - Google P

-

Khan, A., & Choudhary, M. I. (2018). Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity. ResearchGate. [Link]

-

Zhang, Y., et al. (2023). Phototherapeutic applications of benzophenone-containing NIR-emitting photosensitizers based on different receptor modulations. Journal of Materials Chemistry B, 11(34), 8231-8240. [Link]

Sources

- 1. Benzophenone - Wikipedia [en.wikipedia.org]

- 2. tga.gov.au [tga.gov.au]

- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

3-Chloro-3'-fluorobenzophenone solubility information

An In-depth Technical Guide to the Solubility of 3-Chloro-3'-fluorobenzophenone for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Physicochemical Landscape of a Key Intermediate